Ethyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:
- A 6-(4-fluorophenyl) substituent on the pyridazine ring, contributing hydrophobicity and electronic modulation via the fluorine atom.
- An ethyl carboxylate group on the piperazine nitrogen, influencing solubility and metabolic stability.
This compound is hypothesized to exhibit biological activity due to structural similarities with kinase inhibitors and acetylcholinesterase (AChE) inhibitors described in the literature . Its synthesis likely involves nucleophilic substitution or condensation reactions, as seen in analogous piperazine-containing compounds .
Properties
IUPAC Name |
ethyl 4-[2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O3S/c1-2-30-20(29)26-11-9-25(10-12-26)18(28)13-31-19-23-22-17-8-7-16(24-27(17)19)14-3-5-15(21)6-4-14/h3-8H,2,9-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWRMRFLONFWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Ethyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex compound that likely targets a variety of enzymes and receptors in the biological system.
Mode of Action
Triazole compounds, which are part of its structure, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Given the broad range of potential targets, it is likely that this compound affects multiple pathways, leading to a variety of downstream effects.
Pharmacokinetics
Triazole compounds, which are part of its structure, are known to have good therapeutic index and safety profile, suggesting that this compound may have favorable pharmacokinetic properties.
Result of Action
Given the compound’s potential interaction with a variety of enzymes and receptors, it is likely that its action results in a range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Triazole compounds, like Ethyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate, are known to interact with a variety of enzymes and receptors in biological systems, showing versatile biological activities
Cellular Effects
The cellular effects of this compound are not well-studied. Triazole compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific effects of this compound on various types of cells and cellular processes need to be investigated.
Biological Activity
Ethyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The structural formula of this compound is represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. The following subsections summarize key findings related to its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives, including those similar to this compound.
Key Findings:
- Inhibition of Bacterial Growth : Compounds with similar triazole structures have shown significant activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, a related triazole derivative exhibited an IC50 value of 2.18 μM against Mycobacterium tuberculosis .
- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
| Compound | Target Bacteria | IC50 (μM) | Reference |
|---|---|---|---|
| Triazole Derivative A | S. aureus | 1.35 | |
| Triazole Derivative B | E. coli | 1.50 |
Anticancer Activity
Triazoles are also recognized for their anticancer properties. The compound may exhibit similar effects.
Key Findings:
- Cytotoxicity Assays : Preliminary cytotoxicity assays indicate that compounds within this class can induce apoptosis in cancer cell lines. For example, derivatives have shown selective toxicity towards tumor cells while sparing normal cells .
- In Vivo Studies : Animal models have demonstrated that certain triazole derivatives can significantly reduce tumor growth when administered at therapeutic doses .
Case Studies
Several case studies illustrate the efficacy of triazole derivatives in clinical settings:
- Case Study on Antitubercular Activity :
- Case Study on Cancer Treatment :
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The triazolopyridazine core in the target compound offers rigidity and planar geometry, favoring interactions with enzyme active sites (e.g., kinases) . Thiazolo-triazole cores () introduce sulfur, which may alter redox properties or metal-binding capabilities .
Substituent Effects :
- Fluorophenyl vs. Dimethoxyphenyl : The 4-fluorophenyl group in the target compound provides electron-withdrawing effects and moderate hydrophobicity, whereas 3,4-dimethoxyphenyl () increases electron density and solubility .
- Thioacetyl Linker : The -S-CH2-CO- group in the target compound may confer resistance to enzymatic cleavage compared to direct carbonyl linkages (e.g., ) .
Piperazine Modifications: Ethyl carboxylate esters (target compound, ) enhance solubility and bioavailability compared to non-esterified piperazines () . Trifluoromethyl () and hydroxy () substituents on aryl-piperazines demonstrate how minor changes can drastically alter receptor selectivity and metabolic pathways .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for analogous piperazine-thioether derivatives, such as nucleophilic displacement of bromoacetates () or condensation with hydrazine derivatives () .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for producing Ethyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the triazolo-pyridazine core followed by functionalization. Key steps include:
- Thioacetylation : Coupling the pyridazine-thiol intermediate with an acetyl chloride derivative under basic conditions (e.g., using triethylamine in dichloromethane) .
- Piperazine Conjugation : Reacting the thioacetylated intermediate with ethyl piperazine-1-carboxylate via nucleophilic substitution. Temperature control (195–230°C) and catalysts like Pd/C for hydrogenation steps are critical for yield optimization .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is typically employed to isolate the final product with ≥95% purity .
Q. How is the structural integrity of this compound validated after synthesis?
- Methodological Answer : Characterization relies on:
- NMR Spectroscopy : H and C NMR confirm the presence of the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and piperazine ring (δ ~3.4–4.2 ppm for CH groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H] at m/z ~520–530) .
- IR Spectroscopy : Peaks at ~1650–1700 cm confirm carbonyl groups (ester and acetyl) .
Q. What preliminary biological targets are associated with this compound?
- Methodological Answer : In vitro assays suggest interactions with:
- Kinases : Inhibition of tyrosine kinases (e.g., EGFR) via competitive binding to ATP pockets, measured via fluorescence polarization assays .
- GPCRs : Screening using cAMP accumulation or calcium flux assays identifies potential modulation of serotonin or dopamine receptors due to the piperazine moiety .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reaction yields reported across studies?
- Methodological Answer : Yield variations (e.g., 40–75%) arise from:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions .
- Catalyst Loading : Pd/C catalyst concentrations (5–10 wt%) impact hydrogenation efficiency .
- Statistical Optimization : Use Design of Experiments (DoE) to model interactions between variables (temperature, catalyst, solvent) and identify Pareto-optimal conditions .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer : SAR exploration involves:
- Functional Group Modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH) substituents to assess kinase inhibition potency .
- Scaffold Hybridization : Fuse the triazolo-pyridazine core with other heterocycles (e.g., thiazole) to enhance solubility or target selectivity .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to kinases like BRAF V600E .
Q. How should stability studies be designed under physiological conditions?
- Methodological Answer : Stability protocols include:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products (e.g., hydrolyzed ester groups) .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (typically >200°C) .
- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation under accelerated light exposure (ICH Q1B guidelines) .
Q. What computational tools are recommended for predicting metabolic pathways?
- Methodological Answer : Use in silico platforms:
- CYP450 Metabolism : SwissADME or Schrödinger’s MetaSite predicts phase I oxidation sites (e.g., piperazine N-dealkylation) .
- Phase II Conjugation : GLORYx models glucuronidation or sulfation of the hydroxylated metabolites .
- Toxicity Prediction : Derek Nexus assesses potential hepatotoxicity from reactive metabolites .
Data Contradiction Analysis
Q. How to address conflicting reports on this compound’s solubility?
- Resolution Strategy :
- Solvent Screening : Use the shake-flask method with solvents of varying polarity (logP ~2–4). Conflicting data may arise from differences in solvent purity or equilibration time .
- Co-solvency Approaches : Additives like PEG-400 or cyclodextrins enhance aqueous solubility (~0.1–1 mg/mL) for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
